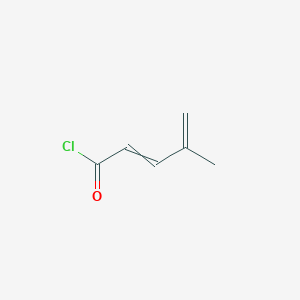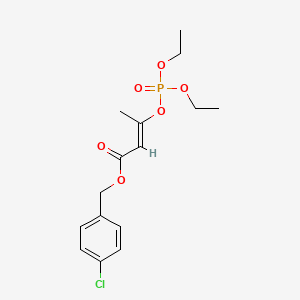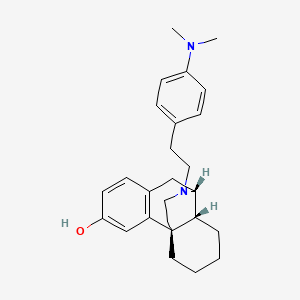
(-)-17-(p-Dimethylamino)phenethylmorphinan-3-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“(-)-17-(p-Dimethylamino)phenethylmorphinan-3-ol” is a complex organic compound that belongs to the morphinan class of chemicals. These compounds are known for their diverse pharmacological properties, including analgesic and antitussive effects. The specific structure of this compound suggests potential interactions with various biological targets, making it a subject of interest in medicinal chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of “(-)-17-(p-Dimethylamino)phenethylmorphinan-3-ol” typically involves multiple steps, starting from simpler precursors. Common synthetic routes may include:
Step 1: Formation of the morphinan core through cyclization reactions.
Step 2: Introduction of the phenethyl group via Friedel-Crafts alkylation.
Step 3: Dimethylation of the amino group using reagents like dimethyl sulfate or methyl iodide.
Step 4: Final purification through recrystallization or chromatography.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Análisis De Reacciones Químicas
Types of Reactions
“(-)-17-(p-Dimethylamino)phenethylmorphinan-3-ol” can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding N-oxide derivatives.
Reduction: Reduction of the morphinan core to simpler amines.
Substitution: Halogenation or nitration of the aromatic ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride or catalytic hydrogenation.
Substitution: Halogens (e.g., bromine) or nitrating agents (e.g., nitric acid).
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield N-oxide derivatives, while reduction could produce secondary or tertiary amines.
Aplicaciones Científicas De Investigación
Chemistry: Used as a precursor or intermediate in the synthesis of more complex molecules.
Biology: Studied for its interactions with biological receptors, such as opioid receptors.
Medicine: Potential use as an analgesic or antitussive agent.
Industry: May be used in the development of pharmaceuticals or other chemical products.
Mecanismo De Acción
The mechanism of action of “(-)-17-(p-Dimethylamino)phenethylmorphinan-3-ol” likely involves binding to specific molecular targets, such as opioid receptors. This interaction can modulate various signaling pathways, leading to its pharmacological effects. The exact pathways and targets would need to be elucidated through experimental studies.
Comparación Con Compuestos Similares
Similar Compounds
Morphine: A well-known analgesic with a similar morphinan core.
Codeine: An antitussive agent with structural similarities.
Naloxone: An opioid antagonist used to reverse opioid overdose.
Uniqueness
“(-)-17-(p-Dimethylamino)phenethylmorphinan-3-ol” may possess unique properties due to the presence of the dimethylamino group and the specific arrangement of its phenethyl substituent. These structural features could influence its binding affinity, selectivity, and overall pharmacological profile.
Propiedades
Número CAS |
63732-69-4 |
|---|---|
Fórmula molecular |
C26H34N2O |
Peso molecular |
390.6 g/mol |
Nombre IUPAC |
(1R,9R,10R)-17-[2-[4-(dimethylamino)phenyl]ethyl]-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-trien-4-ol |
InChI |
InChI=1S/C26H34N2O/c1-27(2)21-9-6-19(7-10-21)12-15-28-16-14-26-13-4-3-5-23(26)25(28)17-20-8-11-22(29)18-24(20)26/h6-11,18,23,25,29H,3-5,12-17H2,1-2H3/t23-,25+,26+/m0/s1 |
Clave InChI |
YAIARBNHRVQQRT-SKBVVQJISA-N |
SMILES isomérico |
CN(C)C1=CC=C(C=C1)CCN2CC[C@]34CCCC[C@H]3[C@H]2CC5=C4C=C(C=C5)O |
SMILES canónico |
CN(C)C1=CC=C(C=C1)CCN2CCC34CCCCC3C2CC5=C4C=C(C=C5)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


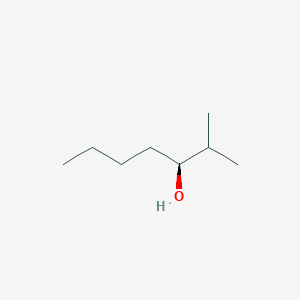
![4-[(2-Carboxyethyl)(phenyl)phosphoryl]benzoic acid](/img/structure/B14483396.png)
![1,3-Dimethyl-7-[(morpholin-2-yl)methyl]-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B14483400.png)
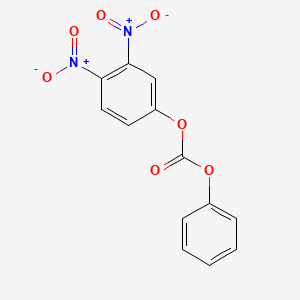

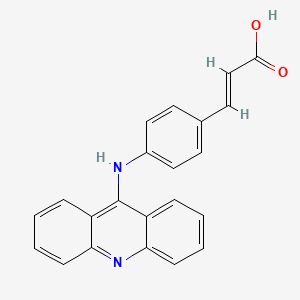

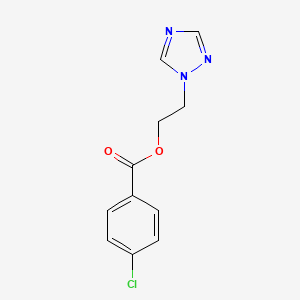
![14-(4-Methylphenyl)-14h-dibenzo[a,j]xanthene](/img/structure/B14483442.png)
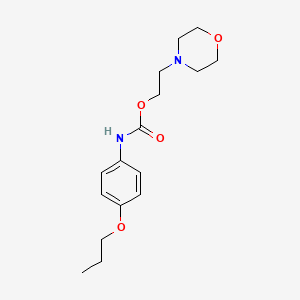
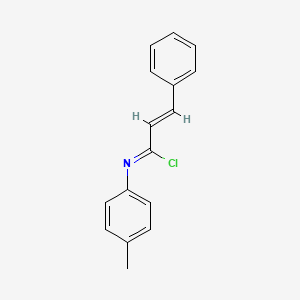
![1-[4-(4-Chlorophenyl)piperazin-1-yl]-3-phenoxypropan-2-ol](/img/structure/B14483453.png)
